molecular formula C22H43BrO10 B12424100 Bromo-PEG8-CH2COOtBu

Bromo-PEG8-CH2COOtBu

Cat. No.: B12424100
M. Wt: 547.5 g/mol
InChI Key: RASVTCSXSQJNGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo-PEG8-CH2COOtBu involves the reaction of a PEG-based compound with a brominating agent and a tert-butyl ester. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Bromo-PEG8-CH2COOtBu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bromo-PEG8-CH2COOtBu has a wide range of applications in scientific research, including:

Mechanism of Action

Bromo-PEG8-CH2COOtBu functions as a linker in PROTAC molecules, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromo-PEG8-CH2COOtBu is unique due to its optimal PEG chain length, which provides a balance between solubility and linker flexibility. This makes it particularly suitable for the synthesis of PROTAC molecules with desirable pharmacokinetic properties .

Properties

Molecular Formula

C22H43BrO10

Molecular Weight

547.5 g/mol

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C22H43BrO10/c1-22(2,3)33-21(24)20-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-23/h4-20H2,1-3H3

InChI Key

RASVTCSXSQJNGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

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